molecular formula C3H8N2O2S B2491239 [Dimethyl(oxo)-lambda6-sulfanylidene]urea CAS No. 1520-15-6

[Dimethyl(oxo)-lambda6-sulfanylidene]urea

Cat. No.: B2491239
CAS No.: 1520-15-6
M. Wt: 136.17
InChI Key: RKHYGLCRVCMTPG-UHFFFAOYSA-N
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Description

[Dimethyl(oxo)-lambda6-sulfanylidene]urea is a chemical compound with the molecular formula C3H8N2O2S and a molecular weight of 136.17 g/mol

Mechanism of Action

Target of Action

It is known that urea derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Urea derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, potentially altering their function.

Biochemical Pathways

Urea derivatives can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects would depend on the specific targets and pathways involved.

Pharmacokinetics

Urea derivatives are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure.

Result of Action

Based on the general properties of urea derivatives, it can be speculated that this compound may alter the function of its target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [Dimethyl(oxo)-lambda6-sulfanylidene]urea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules . .

Preparation Methods

The synthesis of [Dimethyl(oxo)-lambda6-sulfanylidene]urea typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethylamine and sulfur dioxide in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

[Dimethyl(oxo)-lambda6-sulfanylidene]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfur-containing derivatives.

Scientific Research Applications

[Dimethyl(oxo)-lambda6-sulfanylidene]urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

[Dimethyl(oxo)-lambda6-sulfanylidene]urea can be compared with other sulfur-containing urea derivatives, such as:

    Thiourea: Similar in structure but contains a sulfur atom directly bonded to the nitrogen atoms.

    Sulfonylureas: These compounds have a sulfonyl group attached to the urea moiety and are commonly used as antidiabetic agents.

    Sulfinylureas: Contain a sulfinyl group and are studied for their potential biological activities.

Properties

IUPAC Name

[dimethyl(oxo)-λ6-sulfanylidene]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c1-8(2,7)5-3(4)6/h1-2H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHYGLCRVCMTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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